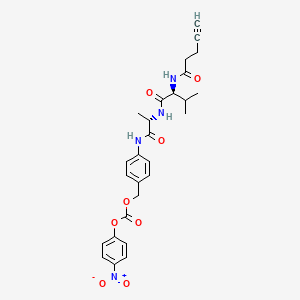

4-Pentynoyl-Val-Ala-PAB-PNP

描述

The exact mass of the compound this compound is 538.20636393 g/mol and the complexity rating of the compound is 909. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

[4-[[(2S)-2-[[(2S)-3-methyl-2-(pent-4-ynoylamino)butanoyl]amino]propanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N4O8/c1-5-6-7-23(32)30-24(17(2)3)26(34)28-18(4)25(33)29-20-10-8-19(9-11-20)16-38-27(35)39-22-14-12-21(13-15-22)31(36)37/h1,8-15,17-18,24H,6-7,16H2,2-4H3,(H,28,34)(H,29,33)(H,30,32)/t18-,24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIHCCJAGZUJVAO-UUOWRZLLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)CCC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N4O8 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

538.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of 4-Pentynoyl-Val-Ala-PAB-PNP: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the mechanism of action for the cleavable antibody-drug conjugate (ADC) linker, 4-Pentynoyl-Val-Ala-PAB-PNP. This linker system is designed for targeted drug delivery, leveraging enzymatic cleavage and bioorthogonal conjugation strategies to ensure specific release of therapeutic payloads within target cells. This document outlines the key components of the linker, their respective functions, quantitative data on linker stability and cleavage, detailed experimental protocols for characterization, and visual representations of the underlying mechanisms and workflows.

Introduction to this compound

The this compound linker is a sophisticated chemical entity engineered for the development of ADCs. It comprises four key functional components: a 4-pentynoyl group for bioorthogonal conjugation, a Valine-Alanine (Val-Ala) dipeptide as an enzymatic cleavage site, a p-aminobenzyl (PAB) self-immolative spacer, and a p-nitrophenyl (PNP) leaving group. This multi-component design allows for stable drug conjugation, selective cleavage in the tumor microenvironment, and efficient release of the active payload.

Mechanism of Action

The mechanism of action of an ADC utilizing the this compound linker can be dissected into a series of sequential events, beginning with conjugation and culminating in payload release within the target cell.

Bioorthogonal Conjugation via Click Chemistry

The terminal alkyne of the 4-pentynoyl group serves as a handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[1] This reaction allows for the covalent attachment of the linker to an azide-modified payload or antibody with high efficiency and specificity under mild, biocompatible conditions.[2] The resulting stable triazole linkage ensures the integrity of the ADC in systemic circulation.

Targeted Delivery and Internalization

Once conjugated to a monoclonal antibody that targets a tumor-specific antigen, the ADC is administered and circulates throughout the body. Upon encountering a target cancer cell, the antibody component of the ADC binds to its specific antigen on the cell surface. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell within an endosome. The endosome then traffics through the endolysosomal pathway, where it matures into a lysosome.

Enzymatic Cleavage by Cathepsin B

The acidic and enzyme-rich environment of the lysosome is the key to the selective cleavage of the linker. Cathepsin B, a lysosomal cysteine protease that is often overexpressed in tumor cells, recognizes and cleaves the amide bond within the Val-Ala dipeptide sequence.[] This enzymatic cleavage is the critical step that initiates the drug release cascade.

Self-Immolative Cascade of the PAB Spacer

Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB spacer undergoes a spontaneous, self-immolative 1,6-elimination reaction. This process is triggered by the electronic rearrangement following the cleavage event and results in the release of the active payload, carbon dioxide, and an aromatic byproduct. This self-immolation is crucial as it ensures the release of the payload in its native, unmodified, and fully active form.

The Role of the PNP Group

The p-nitrophenyl (PNP) group functions as a good leaving group during the initial synthesis and conjugation of the linker to the payload. It is not directly involved in the final payload release mechanism within the target cell but is essential for the efficient chemical synthesis of the linker-payload construct.

Quantitative Data

The stability and cleavage kinetics of the linker are critical for the therapeutic efficacy and safety of an ADC. The following tables summarize available quantitative data for Val-Ala-PAB linkers and related structures.

| Parameter | Value | Reference |

| Cleavage Rate of Val-Ala vs. Val-Cit by Cathepsin B | Val-Ala is cleaved at approximately half the rate of Val-Cit. | [4] |

| Plasma Stability of Val-Ala Linkers | Val-Ala linkers demonstrate high stability in human plasma but can be susceptible to premature cleavage in mouse plasma by carboxylesterase 1c (Ces1c). | [5][6] |

| Half-life of EVCit ADC in vitro (Cathepsin B) | 2.8 hours | [7] |

| Half-life of VCit ADC in vitro (Cathepsin B) | 4.6 hours | [7] |

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis

This protocol outlines a general procedure for conjugating an alkyne-containing linker to an azide-modified antibody.

Materials:

-

Alkyne-modified linker (e.g., 4-Pentynoyl-Val-Ala-PAB-payload)

-

Azide-modified antibody

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving linker-payload if necessary)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 10 mM stock solution of CuSO₄ in water.

-

Prepare a 50 mM stock solution of THPTA in water.

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Dissolve the alkyne-modified linker-payload in DMSO to a concentration of 10 mM.

-

Prepare the azide-modified antibody in PBS at a concentration of 5-10 mg/mL.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the azide-modified antibody.

-

Add the alkyne-modified linker-payload to the antibody solution. The molar ratio of linker-payload to antibody is typically between 5:1 and 10:1.

-

In a separate tube, premix CuSO₄ and THPTA in a 1:5 molar ratio. Add this catalyst solution to the antibody-linker mixture to a final copper concentration of 0.1-0.5 mM.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours.

-

-

Purification:

-

Purify the resulting ADC using an SEC column to remove excess linker-payload and other reagents.

-

Analyze the purified ADC by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR) and confirm conjugation.[2]

-

Cathepsin B Cleavage Assay

This assay is used to determine the rate of enzymatic cleavage of the linker.

Materials:

-

ADC with 4-Pentynoyl-Val-Ala-PAB-payload

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 5 mM dithiothreitol (B142953) (DTT)

-

Quenching Solution: Acetonitrile with 0.1% formic acid

-

LC-MS/MS system

Procedure:

-

Enzyme Activation:

-

Activate Cathepsin B by incubating it in the assay buffer for 15 minutes at 37°C.

-

-

Reaction Setup:

-

In a microcentrifuge tube, add the ADC to the pre-warmed assay buffer to a final concentration of 10 µM.

-

Initiate the reaction by adding the activated Cathepsin B to a final concentration of 1 µM.

-

-

Time-Course Analysis:

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quench the reaction by adding 3 volumes of the quenching solution.

-

-

Analysis:

-

Analyze the samples by LC-MS/MS to quantify the amount of released payload.

-

Plot the concentration of the released payload over time to determine the cleavage rate.[5]

-

p-Nitrophenol (PNP) Release Assay

This spectrophotometric assay can be used to monitor the cleavage of the Val-Ala-PAB-PNP linker by measuring the release of p-nitrophenolate.

Materials:

-

This compound

-

Recombinant human Cathepsin B

-

Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 5 mM DTT

-

Stop Solution: 1 M Tris-HCl, pH 8.5

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Reaction Setup:

-

In the wells of a 96-well microplate, add the this compound substrate to the assay buffer to a final concentration of 100 µM.

-

Initiate the reaction by adding activated Cathepsin B to a final concentration of 1 µM. Include control wells with no enzyme.

-

-

Incubation:

-

Incubate the plate at 37°C.

-

-

Measurement:

-

At desired time points, stop the reaction by adding the stop solution. The basic pH will deprotonate the released p-nitrophenol to the yellow p-nitrophenolate ion.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Quantification:

-

Calculate the concentration of released p-nitrophenol using a standard curve prepared with known concentrations of p-nitrophenol.

-

Visualizations

Signaling Pathway

Caption: The sequential mechanism of action of a 4-Pentynoyl-Val-Ala-PAB-Payload ADC.

Experimental Workflow: Cathepsin B Cleavage Assay

Caption: Workflow for the in vitro Cathepsin B-mediated cleavage assay.

Logical Relationship: Linker Components and Function

Caption: Functional components of the this compound linker.

References

- 1. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Pentynoyl-Val-Ala-PAB-PNP: Structure, Synthesis, and Application in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and application of the cleavable antibody-drug conjugate (ADC) linker, 4-Pentynoyl-Val-Ala-PAB-PNP. This linker is a critical component in the targeted delivery of cytotoxic agents to cancer cells, leveraging specific enzymatic cleavage for controlled drug release.

Core Structure and Function

This compound is a sophisticated chemical entity designed for the precise construction of ADCs. Its structure can be deconstructed into four key functional components:

-

4-Pentynoyl Group: This terminal alkyne moiety serves as a reactive handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This allows for the efficient and specific conjugation of the linker to an azide-modified cytotoxic payload.

-

Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[] This enzymatic cleavage is the primary mechanism for intracellular drug release.

-

p-Aminobenzyl Alcohol (PAB) Spacer: The PAB group acts as a self-immolative spacer. Upon cleavage of the Val-Ala dipeptide by Cathepsin B, a cascade of electronic rearrangements is initiated within the PAB moiety, leading to the release of the attached drug in its active form.

-

p-Nitrophenyl (PNP) Carbonate: The PNP group is an excellent leaving group, facilitating the conjugation of the linker to the cytotoxic payload.

The culmination of these components results in a linker that is stable in systemic circulation but is primed to release its therapeutic payload upon internalization into target cancer cells.

Physicochemical and Pharmacokinetic Properties

Precise quantitative data for this compound is not extensively available in the public domain. However, based on studies of similar Val-Ala containing ADC linkers, the following tables present representative data to guide researchers.

Disclaimer: The following data is derived from studies on closely related Val-Ala linkers and should be considered illustrative for this compound. Experimental determination of these properties for the specific compound is highly recommended.

Table 1: Representative Solubility Data for Val-Ala-PAB Based Linkers

| Solvent | Solubility | Reference |

| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | [2] |

| Dimethylformamide (DMF) | Soluble | General knowledge on peptide-based molecules |

| Water | Sparingly soluble | General knowledge on hydrophobic peptides |

| Phosphate Buffered Saline (PBS, pH 7.4) | Low solubility | General knowledge on hydrophobic peptides |

Table 2: Representative Stability Profile of Val-Ala Containing Linkers

| Condition | Stability Metric | Notes | Reference |

| Human Plasma (pH 7.4) | High | Generally stable with minimal premature cleavage. | [3] |

| Mouse Plasma (pH 7.4) | Moderate | Susceptible to cleavage by mouse carboxylesterase Ces1c. | [3] |

| Acidic pH (e.g., pH 5.0) | High | The peptide bond is generally stable to acidic conditions. | General knowledge on peptide chemistry |

| Basic pH (e.g., pH 9.0) | Moderate to Low | Susceptible to hydrolysis at higher pH. | General knowledge on peptide chemistry |

Table 3: Representative Kinetic Data for Key Reactions

| Reaction | Parameter | Value | Conditions | Reference |

| CuAAC "Click" Reaction | Second-order rate constant (k₂) | 10² - 10³ M⁻¹s⁻¹ | Aqueous buffer, room temperature, with copper catalyst and ligand. | [4] |

| Cathepsin B Cleavage | Relative Cleavage Rate | ~50% of Val-Cit linker | In vitro enzymatic assay. | [5] |

Experimental Protocols

The following protocols are representative methodologies for the synthesis and application of this compound.

Disclaimer: These are generalized protocols and may require optimization for specific applications and payloads.

Representative Synthesis of this compound

This protocol is based on solid-phase peptide synthesis (SPPS) principles.

-

Resin Preparation: Start with a suitable resin (e.g., 2-chlorotrityl chloride resin) and load the first amino acid, Fmoc-Ala-OH.

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the alanine (B10760859).

-

Peptide Coupling (Valine): Activate Fmoc-Val-OH with a coupling agent (e.g., HBTU/HOBt in the presence of DIPEA) and couple it to the deprotected alanine on the resin.

-

Fmoc Deprotection: Repeat the deprotection step to remove the Fmoc group from the valine.

-

Capping with 4-Pentynoic Acid: Activate 4-pentynoic acid and couple it to the deprotected N-terminus of the Val-Ala dipeptide on the resin.

-

Cleavage from Resin: Cleave the 4-Pentynoyl-Val-Ala peptide from the resin using a mild acidic solution (e.g., 1% TFA in DCM).

-

Conjugation to PAB-PNP: In solution, couple the C-terminus of the cleaved peptide to p-aminobenzyl alcohol.

-

Activation of PAB-OH: Activate the hydroxyl group of the PAB moiety with p-nitrophenyl chloroformate to yield the final product, this compound.

-

Purification: Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol for ADC Conjugation via Click Chemistry

-

Payload Preparation: The cytotoxic drug must be functionalized with an azide (B81097) group.

-

Antibody Preparation: The monoclonal antibody needs to be engineered to have a site for linker conjugation, often a thiol group from a cysteine residue.

-

"Click" Reaction:

-

Dissolve the azide-functionalized payload and this compound in a suitable solvent (e.g., DMSO).

-

Prepare a solution of a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate) and a stabilizing ligand (e.g., TBTA).

-

Mix the payload-linker solution with the antibody in a buffered solution (e.g., PBS).

-

Initiate the reaction by adding the copper catalyst solution.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

-

Purification: Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and other small molecules.

-

Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Cathepsin B Cleavage Assay

-

Prepare Solutions:

-

ADC solution in an appropriate assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT).

-

Activated human Cathepsin B solution in the same buffer.

-

-

Reaction Setup:

-

Incubate the ADC solution at 37°C.

-

Initiate the reaction by adding the activated Cathepsin B.

-

-

Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

-

Quenching: Stop the reaction in the aliquots by adding a protease inhibitor or by rapid freezing.

-

Analysis: Analyze the samples by RP-HPLC or LC-MS to quantify the amount of released payload.

Visualizing the Workflow and Mechanism

The following diagrams, generated using Graphviz, illustrate the key processes involving this compound.

Caption: Workflow for the synthesis of the linker-payload and subsequent ADC formation.

Caption: Mechanism of action of an ADC utilizing a cleavable Val-Ala linker.

This guide provides a foundational understanding of this compound for its application in the development of next-generation antibody-drug conjugates. The combination of a protease-sensitive cleavage site and a bioorthogonal conjugation handle makes it a valuable tool in the field of targeted cancer therapy.

References

what is a cleavable ADC linker

An In-depth Technical Guide to Cleavable ADC Linkers for Researchers, Scientists, and Drug Development Professionals.

Introduction

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, a critical component connecting the antibody and the payload, plays a pivotal role in the overall efficacy and safety of an ADC. Cleavable linkers are designed to be stable in systemic circulation and undergo scission to release the cytotoxic payload in the tumor microenvironment or within the target cancer cell. This targeted release mechanism is crucial for maximizing on-target efficacy while minimizing off-target toxicity. This guide provides a comprehensive technical overview of cleavable ADC linkers, including their types, mechanisms of action, quantitative comparisons, and detailed experimental protocols for their evaluation.

Types of Cleavable ADC Linkers and Their Mechanisms of Action

Cleavable linkers are broadly categorized based on their cleavage mechanism, which is triggered by specific physiological conditions prevalent in the tumor microenvironment or intracellular compartments.

Enzyme-Sensitive Linkers

Enzyme-sensitive linkers are among the most widely used cleavable linkers in ADC development. They are designed to be cleaved by enzymes that are overexpressed in tumor tissues or within the lysosomes of cancer cells.

-

Cathepsin-Cleavable Linkers: These linkers typically incorporate a dipeptide sequence, such as valine-citrulline (Val-Cit) or phenylalanine-lysine (Phe-Lys), which are substrates for lysosomal proteases like cathepsin B.[1][2] Upon internalization of the ADC into the cancer cell and trafficking to the lysosome, cathepsin B cleaves the dipeptide, releasing the payload.[3] The Val-Cit linker is particularly popular due to its high stability in plasma and efficient cleavage by cathepsin B.[4]

-

β-Glucuronidase-Cleavable Linkers: These linkers utilize a substrate for the enzyme β-glucuronidase, which is found at high concentrations in the tumor microenvironment and lysosomes.[5] This type of linker offers the advantage of releasing the payload in the extracellular space of the tumor, potentially leading to a "bystander effect" where neighboring tumor cells that do not express the target antigen are also killed.[4]

-

Phosphatase-Cleavable Linkers: These linkers incorporate a phosphate (B84403) group and are cleaved by lysosomal phosphatases.[5]

pH-Sensitive Linkers

pH-sensitive, or acid-labile, linkers are designed to exploit the pH difference between the bloodstream (pH 7.4) and the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0) within cancer cells.[6][7]

-

Hydrazone Linkers: Hydrazone linkers are stable at neutral pH but are rapidly hydrolyzed under acidic conditions, releasing the payload.[6][7] While effective, some hydrazone linkers have shown limited plasma stability, leading to premature drug release.[6]

-

Carbonate Linkers: Similar to hydrazones, carbonate linkers are also susceptible to acid-catalyzed hydrolysis.[6]

-

Silyl (B83357) Ether-Based Linkers: To improve plasma stability, novel acid-cleavable linkers, such as those based on silyl ethers, have been developed. These have demonstrated significantly longer half-lives in human plasma compared to traditional hydrazone and carbonate linkers.[6]

Glutathione-Sensitive Linkers

Glutathione-sensitive linkers, also known as disulfide linkers, are cleaved in the reducing environment of the cytoplasm. The concentration of glutathione (B108866) (GSH), a tripeptide with a free thiol group, is significantly higher inside cells (1-10 mM) compared to the plasma (~5 µM).[6][8]

-

Disulfide Bonds: These linkers contain a disulfide bond that is readily reduced by intracellular glutathione, leading to the release of the payload.[6][8] The stability of disulfide linkers can be modulated by introducing steric hindrance around the disulfide bond.[9]

Quantitative Comparison of Cleavable ADC Linkers

The choice of a cleavable linker has a profound impact on the pharmacokinetic properties, efficacy, and safety of an ADC. The following tables summarize key quantitative data for different cleavable linkers.

Table 1: In Vivo Stability of Different Cleavable ADC Linkers

| Linker Type | Linker Chemistry | ADC | Animal Model | Stability Metric | Value | Reference(s) |

| Protease-Sensitive | Val-Cit Dipeptide | cAC10-MMAE | Mouse | Linker Half-life | ~144 hours (6.0 days) | [10] |

| Protease-Sensitive | Val-Cit Dipeptide | cAC10-MMAE | Cynomolgus Monkey | Apparent Linker Half-life | ~230 hours (9.6 days) | [10] |

| Protease-Sensitive | Triglycyl Peptide (CX) | Trastuzumab-DM1 | Mouse | Half-life (t1/2) | 9.9 days | [6] |

| pH-Sensitive | Hydrazone | Phenylketone-derived | Human and Mouse Plasma | Half-life (t1/2) | 2 days | [6] |

| pH-Sensitive | Carbonate | Sacituzumab govitecan | Serum | Half-life (t1/2) | 36 hours | [6] |

| pH-Sensitive | Silyl Ether | Silyl ether-MMAE | Human Plasma | Half-life (t1/2) | > 7 days | [6] |

| Enzyme-Sensitive | Sulfatase-cleavable | Sulfatase-linker conjugate | Mouse Plasma | Plasma Stability | > 7 days | [6] |

Table 2: In Vitro Cytotoxicity (IC50) of ADCs with Different Cleavable Linkers

| Linker Type | Linker Chemistry | Payload | Cell Line | IC50 (pmol/L) | Reference(s) |

| Protease-Sensitive | Valine-Citrulline (Val-Cit) | MMAE | HER2+ | 14.3 | [11] |

| Enzyme-Sensitive | β-galactosidase-cleavable | MMAE | HER2+ | 8.8 | [6] |

| Enzyme-Sensitive | Sulfatase-cleavable | - | HER2+ | 61 and 111 | [6] |

Experimental Protocols

Protocol for In Vitro Plasma Stability Assay

Objective: To assess the stability of an ADC in plasma from different species and determine the rate of payload release.

Materials:

-

ADC sample of known concentration

-

Plasma (human, cynomolgus monkey, rat, mouse)

-

Phosphate-buffered saline (PBS)

-

Protein A magnetic beads

-

LC-MS system

Procedure:

-

Incubate the ADC sample in plasma from the desired species at 37°C for a predetermined time course (e.g., 0, 24, 48, 72, 144 hours).[12][13]

-

At each time point, draw an aliquot of the plasma sample.[13]

-

Capture the ADC from the plasma using Protein A magnetic beads.[14]

-

Wash the beads with PBS to remove unbound plasma proteins.[14]

-

For Drug-to-Antibody Ratio (DAR) analysis: Elute the intact ADC from the beads using an acidic elution buffer (e.g., 20mM glycine, 0.1% acetic acid).[14] Analyze the eluate by LC-MS to determine the average DAR at each time point. A decrease in DAR over time indicates payload deconjugation.[14]

-

For released payload analysis: Precipitate plasma proteins from the supernatant using an organic solvent (e.g., acetonitrile).[12] Centrifuge to pellet the proteins and collect the supernatant. Analyze the supernatant by LC-MS to quantify the amount of free payload.[12]

-

Data Analysis: Plot the average DAR or the concentration of released payload against time to determine the stability of the ADC in plasma.[11]

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against a target cancer cell line.

Materials:

-

Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

-

Complete cell culture medium

-

ADC sample and unconjugated antibody (as a control)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed the antigen-positive and antigen-negative cells in a 96-well plate at an optimal density and incubate overnight to allow for cell attachment.[15][16]

-

Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium.[17]

-

Remove the culture medium from the cells and add the ADC and control antibody dilutions to the respective wells. Include wells with untreated cells as a negative control.[17]

-

Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).[16]

-

Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]

-

Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[18]

-

Read the absorbance at 570 nm using a microplate reader.[15]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[17]

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of MMAE-Induced Apoptosis

Monomethyl auristatin E (MMAE) is a potent anti-mitotic agent that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][19]

Caption: Signaling pathway of MMAE-induced apoptosis following ADC internalization and linker cleavage.

Signaling Pathway of Calicheamicin-Induced DNA Damage

Calicheamicin is an enediyne antibiotic that causes double-strand DNA breaks, leading to apoptosis.[20][21]

Caption: Mechanism of calicheamicin-induced DNA double-strand breaks and subsequent apoptosis.

Experimental Workflow for ADC Development and Evaluation

The development and evaluation of an ADC with a cleavable linker is a multi-step process.[9][22][23]

Caption: A typical experimental workflow for the development and preclinical evaluation of an ADC.

References

- 1. Calicheamin-mediated DNA damage in a reconstituted nucleosome is not affected by histone acetylation: the role of drug structure in the target recognition process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 8. Glutathione disulfide - Wikipedia [en.wikipedia.org]

- 9. ADC Therapeutics’ New Workflow System for the Design, Production, and Analytics of Antibody Drug Conjugates (ADCs) [genedata.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. Calicheamicin - Wikipedia [en.wikipedia.org]

- 21. nbinno.com [nbinno.com]

- 22. escopharma.com [escopharma.com]

- 23. sartorius.com [sartorius.com]

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

An In-Depth Technical Guide to the Role of the Valine-Alanine Dipeptide in ADC Linkers

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, combining the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload. The linker, which covalently connects these two components, is a critical determinant of an ADC's success. An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, yet be efficiently cleaved to release the active drug upon internalization into the target cancer cell. Protease-cleavable linkers, designed to be substrates for enzymes abundant in the lysosomal compartment of tumor cells, are a cornerstone of modern ADC design. Among these, the valine-alanine (Val-Ala) dipeptide has emerged as a highly effective and versatile motif.

This technical guide provides a comprehensive overview of the Val-Ala dipeptide's role in ADC technology, detailing its mechanism of action, key physicochemical properties, and the experimental protocols used for its evaluation.

The Val-Ala Linker: A Cathepsin-Cleavable Strategy

The Val-Ala linker is a dipeptide sequence specifically designed to be recognized and cleaved by lysosomal proteases, most notably Cathepsin B, which is often overexpressed in various tumor types.[][2] This linker is typically incorporated alongside a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which ensures the efficient and traceless release of the unmodified payload following enzymatic cleavage.[3]

The primary advantages of the Val-Ala linker stem from its balance of stability and conditional lability, as well as its favorable physicochemical properties compared to other dipeptide linkers like valine-citrulline (Val-Cit).[4]

Mechanism of Action: Intracellular Processing and Payload Release

The therapeutic action of a Val-Ala-containing ADC is contingent on a precise sequence of events, beginning with systemic administration and culminating in payload release within the target cell.

-

Circulation & Targeting: The ADC circulates in the bloodstream, where the Val-Ala linker provides high stability, minimizing premature drug release.[4] The antibody component directs the ADC to its cognate antigen on the surface of tumor cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cell, typically via receptor-mediated endocytosis.

-

Lysosomal Trafficking: The complex is trafficked through the endosomal-lysosomal pathway, where it enters the acidic and enzyme-rich environment of the lysosome.

-

Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes the Val-Ala dipeptide as a substrate and proteolytically cleaves the amide bond at the C-terminus of the alanine (B10760859) residue.[]

-

Self-Immolation and Release: Cleavage of the dipeptide triggers the spontaneous 1,6-elimination of the PABC spacer. This rapid electronic cascade releases the unmodified, fully active cytotoxic payload into the cell's cytoplasm.[3]

-

Cytotoxic Effect: The released payload can then engage its intracellular target (e.g., tubulin or DNA), leading to cell cycle arrest and apoptosis.

Data Presentation: Comparative Analysis of Val-Ala vs. Val-Cit Linkers

The selection between Val-Ala and the more historically common Val-Cit linker is a critical decision in ADC design. The choice is driven by differences in their physicochemical properties, which directly impact manufacturing, stability, and efficacy.

Physicochemical and Enzymatic Properties

A primary advantage of the Val-Ala linker is its lower hydrophobicity compared to Val-Cit. This property is particularly crucial when working with highly lipophilic payloads, such as pyrrolobenzodiazepine (PBD) dimers. Excessive hydrophobicity can lead to ADC aggregation, posing significant challenges for manufacturing, formulation, and clinical safety. The Val-Ala linker enables the production of ADCs with a higher drug-to-antibody ratio (DAR) while maintaining low levels of aggregation.[4][5]

While both linkers are stable in human plasma, they exhibit instability in mouse plasma due to cleavage by the carboxylesterase Ces1C, which can complicate preclinical assessments.[5] In an isolated enzyme assay, the Val-Ala linker was found to be cleaved by Cathepsin B at half the rate of the Val-Cit linker, although other studies report comparable release efficiency.[3][4]

| Parameter | Val-Ala Linker | Val-Cit Linker | Key Implication |

| Relative Hydrophobicity | Lower | Higher | Val-Ala is advantageous for hydrophobic payloads, reducing aggregation risk.[4] |

| Max Achievable DAR | ~7.4[4] | ~4 | Val-Ala allows for higher drug loading without compromising ADC integrity.[3] |

| Aggregation at High DAR | <10% (at DAR 7.4)[4] | 1.80% (at DAR ~7)[5] | Superior manufacturability and stability for high-DAR Val-Ala ADCs. |

| Cathepsin B Cleavage Rate | Slower (approx. 0.5x of Val-Cit in isolated enzyme assay)[3] | Faster | May influence the kinetics of payload release inside the cell. |

| Human Plasma Stability | High | High | Both are suitable for clinical development with long circulatory half-lives.[3] |

| Mouse Plasma Stability | Low (hydrolyzed within 1h)[5] | Low (hydrolyzed within 1h)[5] | Both are susceptible to Ces1C, requiring careful preclinical model selection. |

In Vitro Cytotoxicity

Despite potential differences in cleavage kinetics, ADCs utilizing Val-Ala linkers demonstrate potent, antigen-specific cytotoxicity. Comparative studies with MMAE payloads have shown that both Val-Ala and Val-Cit linkers result in ADCs with similar potent in vitro cell-killing activity.[4][] This suggests that even a moderately slower cleavage rate for Val-Ala does not negatively impact overall potency in cell-based assays.

| ADC Construct (Example) | Target Cell Line | IC₅₀ Value (pmol/L) | Reference |

| Anti-HER2-Val-Ala -MMAE | HER2+ | 92 | [5] |

| Anti-HER2-Non-cleavable | HER2+ | 609 | [5] |

| Anti-HER2-Sulfatase-cleavable | HER2+ | 61 | [5] |

| Anti-HER2-Val-Cit -MMAE | HER2+ | 14.3 | [5] |

Note: Data is compiled from different studies and constructs for illustrative purposes. Direct head-to-head comparisons may vary based on the specific antibody, payload, and conjugation methodology.

Logical Framework for Therapeutic Success

The efficacy and safety of an ADC, often defined by its therapeutic index, is a direct consequence of the linker's properties. The Val-Ala linker contributes positively to this framework by balancing three critical attributes: stability, selective cleavage, and hydrophilicity.

Experimental Protocols for Evaluation

Rigorous analytical and biological assays are required to characterize any ADC. Below are outlines for key protocols used to evaluate ADCs containing a Val-Ala linker.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in human plasma.

Methodology:

-

Preparation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in fresh human plasma. Prepare control samples in a suitable buffer (e.g., PBS).

-

Incubation: Incubate the samples at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).

-

Sample Processing: At each time point, precipitate plasma proteins from the collected aliquot using a cold organic solvent like acetonitrile. Centrifuge the sample to pellet the proteins.

-

Analysis: Analyze the supernatant for the presence of released free payload using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The amount of intact ADC remaining can be quantified by analyzing the pellet or by using techniques like ELISA or Hydrophobic Interaction Chromatography (HIC) on separate aliquots.

-

Data Interpretation: Plot the percentage of released payload or the percentage of intact ADC over time to determine the stability profile and calculate the ADC's half-life in plasma.

Cathepsin B-Mediated Linker Cleavage Assay

Objective: To confirm and quantify the rate of Val-Ala linker cleavage by its target enzyme, Cathepsin B.

Methodology:

-

Reagent Preparation: Prepare an assay buffer at an optimal pH for Cathepsin B activity (typically pH 5.0-6.0) containing a reducing agent like DTT to ensure the enzyme is active.

-

Reaction Setup: In a microplate or microcentrifuge tubes, add the ADC to the assay buffer.

-

Initiation: Start the reaction by adding a known concentration of recombinant human Cathepsin B. Incubate the mixture at 37°C.

-

Time Points & Quenching: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a protease inhibitor or by denaturing the enzyme (e.g., adding a strong acid or organic solvent).

-

Analysis: Analyze the reaction mixture for the released payload using Reverse-Phase HPLC (RP-HPLC) or LC-MS/MS.

-

Data Interpretation: Quantify the amount of released payload at each time point. Plot the concentration of the released product versus time to determine the initial reaction velocity and assess the cleavage kinetics.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC₅₀ value) of the ADC against antigen-positive and antigen-negative cancer cell lines.

Methodology:

-

Cell Seeding: Plate target (antigen-positive) and control (antigen-negative) cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free payload. Treat the cells with these dilutions and include untreated cells as a control.

-

Incubation: Incubate the plates for a specified duration (typically 72-120 hours) at 37°C in a CO₂ incubator.

-

Viability Assessment: Measure cell viability using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

-

Data Analysis: Normalize the viability data to the untreated control cells. Plot the percentage of cell viability against the logarithm of the ADC concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Conclusion

The valine-alanine dipeptide is a proven and effective protease-cleavable linker for the development of antibody-drug conjugates. Its key advantage lies in its lower hydrophobicity compared to Val-Cit, which mitigates the risk of aggregation and permits the successful development of ADCs with high drug-to-antibody ratios, especially when paired with lipophilic payloads. While exhibiting high stability in human plasma, the Val-Ala linker is efficiently cleaved by lysosomal Cathepsin B, leading to potent and specific cytotoxicity in target cells. The established success of loncastuximab tesirine, an approved ADC utilizing a Val-Ala linker, underscores its clinical and commercial viability. For drug developers, the Val-Ala linker represents a robust and reliable tool, offering a favorable balance of physicochemical properties and biological function essential for creating the next generation of safe and effective ADCs.

References

- 2. Impact of cathepsin B-sensitive triggers and hydrophilic linkers on in vitro efficacy of novel site-specific antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

The Role of the p-Nitrophenyl Group in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of molecules to proteins, peptides, and other biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical development. This technique enables the creation of sophisticated tools for research, diagnostics, and therapeutics, including antibody-drug conjugates (ADCs), PEGylated proteins with enhanced stability, and probes for studying cellular processes. A key element in many bioconjugation strategies is the use of activating groups to facilitate the formation of stable covalent bonds under mild, biocompatible conditions. Among these, the p-nitrophenyl (PNP) group has long been a valuable and versatile tool.

This technical guide provides an in-depth exploration of the function of the p-nitrophenyl group in bioconjugation. We will delve into the chemical principles that underpin its utility, present quantitative data on its reactivity and stability, provide detailed experimental protocols for its application, and visualize the key chemical transformations and biological pathways where it plays a critical role.

Core Principles: The p-Nitrophenyl Group as an Activating Moiety

The primary function of the p-nitrophenyl group in bioconjugation is to create a highly reactive "active ester" from a carboxylic acid. This is achieved by forming a p-nitrophenyl ester. The effectiveness of this group stems from the strong electron-withdrawing nature of the nitro group (-NO₂). This property has two key consequences:

-

Excellent Leaving Group: The electron-withdrawing nitro group stabilizes the resulting p-nitrophenoxide anion after nucleophilic attack on the ester's carbonyl carbon. This makes p-nitrophenoxide a good leaving group, which is a critical factor for an efficient acylation reaction.

-

Electrophilic Carbonyl Carbon: The electron-withdrawing effect of the p-nitrophenyl group makes the carbonyl carbon of the ester more electrophilic and, therefore, more susceptible to attack by nucleophiles, such as the primary amines found on the side chains of lysine (B10760008) residues in proteins.

These characteristics allow for the efficient formation of stable amide bonds between the molecule of interest and a biomolecule under mild pH and temperature conditions, which are essential to preserve the structure and function of the biological component.

Quantitative Data on p-Nitrophenyl Ester Reactivity and Stability

The choice of an activating group in bioconjugation is often a balance between reactivity and stability. The ideal active ester should be reactive enough to ensure high conjugation yields but stable enough to have a reasonable shelf-life and to minimize hydrolysis in aqueous reaction buffers. The following tables summarize key quantitative data for p-nitrophenyl esters.

| Parameter | p-Nitrophenyl Esters | N-Hydroxysuccinimide (NHS) Esters | Tetrafluorophenyl (TFP) Esters | Reference |

| Optimal pH for Amine Reaction | 7.5 - 8.5 | 7.0 - 8.0 | 8.0 - 9.0 | [1] |

| Relative Hydrolysis Rate | Moderate | Higher than PNP | Lower than NHS | [2] |

| Acylation Yield (vs. Benzylamine) | 93-100% | Not Directly Compared | 73% (less consistent) | [3][4] |

| Stability in Aqueous Solution | More stable than TFP esters under direct radiofluorination conditions | Less stable than TFP/PFP esters | Less stable than PNP esters under direct radiofluorination conditions | [4],[2] |

| pH | Half-life of p-Nitrophenyl Acetate | Reference |

| 7.4 (Phosphate Buffer) | ~100-1000 hours (for nicotinic acid esters) | [5] |

| 8.5 (Tris Buffer) | Rate constant available, half-life can be calculated | [6] |

| 10.48 (Carbonate Buffer) | Rate constant available, half-life can be calculated | [7] |

Experimental Protocols

Protocol 1: Synthesis of a p-Nitrophenyl Activated Ester

This protocol describes the general procedure for activating a carboxylic acid with p-nitrophenol using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent.

Materials:

-

Carboxylic acid-containing molecule

-

p-Nitrophenol

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous dichloromethane (B109758) (DCM) or ethyl acetate

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the carboxylic acid (1 equivalent) and p-nitrophenol (1.1 equivalents) in anhydrous DCM.

-

Add a catalytic amount of DMAP (0.1 equivalents).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude p-nitrophenyl ester by silica gel column chromatography.

-

Characterize the final product by ¹H NMR and mass spectrometry.[8]

Protocol 2: Labeling of Bovine Serum Albumin (BSA) with a p-Nitrophenyl Activated Molecule

This protocol provides a general method for conjugating a small molecule activated as a p-nitrophenyl ester to a model protein, BSA.

Materials:

-

Bovine Serum Albumin (BSA)

-

p-Nitrophenyl activated molecule

-

Phosphate-buffered saline (PBS), pH 7.5

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)

-

Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

-

Prepare a 10 mg/mL solution of BSA in PBS (pH 7.5).

-

Prepare a 10 mg/mL stock solution of the p-nitrophenyl activated molecule in DMF or DMSO.

-

While gently stirring the BSA solution, add a 10 to 20-fold molar excess of the activated molecule stock solution dropwise.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

-

To purify the conjugate and remove unreacted small molecules and p-nitrophenol, apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with PBS.[9][10][11]

-

Collect the fractions corresponding to the high molecular weight protein conjugate, which will elute first. The yellow color of the released p-nitrophenol can be used to visually track the separation of small molecules.

-

Pool the protein-containing fractions and determine the protein concentration using a standard protein assay.

-

Characterize the conjugate by SDS-PAGE to confirm the increase in molecular weight and by MALDI-TOF mass spectrometry to determine the degree of labeling.[12][13][14]

Protocol 3: PEGylation of Lysozyme (B549824) using mPEG-p-Nitrophenyl Carbonate

This protocol describes the modification of lysozyme with methoxypolyethylene glycol (mPEG) activated with a p-nitrophenyl carbonate.

Materials:

-

Lysozyme

-

mPEG-p-nitrophenyl carbonate (mPEG-PNP)

-

Borate (B1201080) buffer (0.1 M, pH 8.5)

-

Size-exclusion chromatography (SEC) or ion-exchange chromatography (IEC) system for purification

-

SDS-PAGE and MALDI-TOF MS for characterization

Procedure:

-

Dissolve lysozyme in 0.1 M borate buffer (pH 8.5) to a final concentration of 5-10 mg/mL.

-

Dissolve mPEG-PNP in the same buffer to a desired stock concentration.

-

Add the mPEG-PNP solution to the lysozyme solution at a specific molar ratio (e.g., 5:1 to 20:1 PEG to protein) to control the degree of PEGylation.

-

Allow the reaction to proceed for 2-6 hours at room temperature with gentle stirring.

-

Purify the PEGylated lysozyme from unreacted PEG and lysozyme using SEC or IEC.[15]

-

Analyze the purified fractions by SDS-PAGE to visualize the increase in molecular weight corresponding to the number of attached PEG chains.[15]

-

Determine the precise mass and degree of PEGylation using MALDI-TOF MS.[16]

-

Assess the biological activity of the PEGylated lysozyme using an appropriate enzyme activity assay.[17]

Visualizations: Diagrams of Pathways and Workflows

Reaction of p-Nitrophenyl Ester with a Primary Amine

Caption: Reaction of a p-nitrophenyl ester with a protein's primary amine.

Experimental Workflow for Neoglycoprotein Synthesis and Application

Caption: Workflow for synthesizing and screening neoglycoproteins.[18][19]

Simplified Galectin-1 Signaling Pathway Leading to T-cell Apoptosis

Caption: Simplified Galectin-1 induced T-cell apoptosis pathway.[20]

Conclusion

The p-nitrophenyl group remains a highly relevant and effective tool in the field of bioconjugation. Its ability to form reactive esters that readily couple with nucleophiles on biomolecules provides a robust method for creating a wide array of bioconjugates. While other active esters have been developed, p-nitrophenyl esters offer a favorable balance of reactivity and stability, making them suitable for many applications. The straightforward synthesis of p-nitrophenyl activated molecules and the reliable nature of their conjugation reactions ensure that they will continue to be a valuable part of the bioconjugation toolkit for researchers and drug developers. This guide has provided a comprehensive overview of the core principles, quantitative data, experimental procedures, and relevant biological contexts for the application of p-nitrophenyl chemistry in bioconjugation, serving as a valuable resource for professionals in the field.

References

- 1. jackwestin.com [jackwestin.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00140F [pubs.rsc.org]

- 4. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 9afi.com [9afi.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. p-Nitrophenyl esters provide new insights and applications for the thiolase enzyme OleA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protein purification by size exclusion chromatography (SEC) [vlabs.iitkgp.ac.in]

- 10. Size exclusion chromatography for protein purification - ProteoGenix [proteogenix.science]

- 11. goldbio.com [goldbio.com]

- 12. Characterization of SDS--PAGE-separated proteins by matrix-assisted laser desorption/ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Comparison of planar SDS-PAGE, CGE-on-a-chip, and MALDI-TOF mass spectrometry for analysis of the enzymatic de-N-glycosylation of antithrombin III and coagulation factor IX with PNGase F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. go-jsb.co.uk [go-jsb.co.uk]

- 16. Biochemical and biophysical characterization of lysozyme modified by PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Lysozyme PEGylation - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. An expression system for screening of proteins for glycan and protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Harnessing the Pentynoyl Group for Bioorthogonal Labeling and Bioconjugation via Click Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The convergence of chemical biology and proteomics has furnished powerful tools for dissecting complex biological systems. Among these, bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, stands out as a transformative approach.[1][2] Central to this field is "click chemistry," a concept introduced by K.B. Sharpless that describes reactions that are rapid, high-yielding, and specific, generating only benign byproducts.[3][4][5][6] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, enabling the covalent ligation of two molecules, one bearing an alkyne and the other an azide (B81097).[4][6][7]

This guide focuses on the application of the pentynoyl group, a terminal alkyne-containing chemical reporter, as a versatile tool in click chemistry for metabolic labeling and bioconjugation. Its small size and bioorthogonal reactivity make it an ideal handle for tagging biomolecules in complex environments, from cell lysates to living organisms.[1][2][8]

Core Principle: The Pentynoyl Group in Click Chemistry

The 4-pentynoyl group is an analogue of natural acyl groups and can be utilized by cellular machinery. For instance, 4-pentynoyl-coenzyme A (4-pentynoyl-CoA) serves as an efficient substrate for lysine (B10760008) acetyltransferases (KATs), such as p300.[8][9][10][11] These enzymes transfer the pentynoyl group onto the lysine residues of substrate proteins.[9] This enzymatic or metabolic incorporation installs a terminal alkyne—the pentynoyl group—onto the target protein, which acts as a chemical handle.

This handle can then be selectively targeted with a molecule containing a complementary azide group through the CuAAC reaction. This "click" step allows for the covalent attachment of various probes for downstream analysis, including:

-

Fluorophores: For fluorescent profiling and imaging of labeled proteins.[8][9]

-

Biotin (B1667282): For affinity-based enrichment and purification of labeled proteins, which can then be identified by mass spectrometry.[9][12][13]

-

Drug Molecules: For creating targeted protein-drug conjugates.[14]

Alkyne-modified probes like the pentynoyl group are often preferred over azide-based analogues due to enhanced sensitivity and lower background signals in many applications.[14]

Experimental Workflow: Profiling Lysine Acetyltransferase Substrates

A primary application of the pentynoyl group is the identification of substrates for specific enzymes like the KAT p300. The workflow involves enzymatic labeling followed by bioorthogonal ligation.

Metabolic Labeling in Living Cells

The pentynoyl group can also be introduced into cellular proteins through metabolic labeling. Cells cultured with sodium 4-pentynoate will incorporate the alkyne tag into proteins via their natural biosynthetic pathways.[8][10] This allows for the study of protein modifications in a more physiologically relevant context.

The Core Reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The reliability of the pentynoyl group as a bioorthogonal handle stems from the efficiency of the CuAAC reaction. This reaction forms a stable, covalent triazole linkage between the alkyne-modified biomolecule and the azide-containing probe.

References

- 1. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 3. Click Chemistry [organic-chemistry.org]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. chemistry.illinois.edu [chemistry.illinois.edu]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pcbiochemres.com [pcbiochemres.com]

- 8. researchgate.net [researchgate.net]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Identification of lysine acetyltransferase p300 substrates using 4-pentynoyl-coenzyme A and bioorthogonal proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overview of Protein Labeling | Thermo Fisher Scientific - TW [thermofisher.com]

- 13. Protein labeling and biotinylation of peptides during spot synthesis using biotin p-nitrophenyl ester (biotin-ONp) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Pentynoyl-Val-Ala-PAB-PNP for Targeted Cancer Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody to the cytotoxic payload. This whitepaper provides a comprehensive technical overview of 4-Pentynoyl-Val-Ala-PAB-PNP, a sophisticated linker system designed for precise drug delivery. We will delve into its mechanism of action, synthesis, and conjugation, supported by experimental protocols and quantitative data. This guide aims to equip researchers and drug development professionals with the foundational knowledge required to leverage this technology in the development of next-generation targeted cancer therapeutics.

Introduction to this compound

This compound is a chemically sophisticated linker designed for use in antibody-drug conjugates.[1][2] It is a cleavable linker system that facilitates the targeted release of cytotoxic payloads within cancer cells.[1] Its multi-component structure is engineered for stability in circulation and specific enzymatic cleavage within the tumor microenvironment.[3][4]

The key components of this linker are:

-

4-Pentynoyl Group: This terminal alkyne group serves as a bioorthogonal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This allows for the efficient and specific conjugation of the linker-payload complex to an azide-modified antibody.[1][2]

-

Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often upregulated in various tumor cells.[] This enzymatic cleavage is the primary mechanism for intracellular drug release.

-

p-Aminobenzyl (PAB) Spacer: The PAB group functions as a self-immolative spacer. Following the enzymatic cleavage of the Val-Ala dipeptide, the PAB moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the release of the unmodified, active cytotoxic drug.[6][7][8][9]

-

p-Nitrophenyl (PNP) Carbonate: The PNP group is an excellent leaving group, facilitating the efficient conjugation of the linker to amine-containing cytotoxic payloads to form a stable carbamate (B1207046) linkage.[10]

Mechanism of Action

The therapeutic action of an ADC utilizing the this compound linker is a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

-

Circulation and Tumor Targeting: The ADC circulates in the bloodstream, where the linker is designed to be stable, minimizing premature drug release and off-target toxicity.[3][4] The monoclonal antibody component of the ADC directs it to the tumor site by binding to a specific antigen on the surface of cancer cells.

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.

-

Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B.

-

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, cathepsin B recognizes and cleaves the Val-Ala dipeptide bond of the linker.

-

Self-Immolation and Payload Release: The cleavage of the dipeptide initiates the self-immolation of the PAB spacer, which rapidly decomposes and releases the active cytotoxic payload into the cytoplasm of the cancer cell.[6][7]

-

Induction of Apoptosis: The released cytotoxic payload then exerts its pharmacological effect, such as disrupting microtubule dynamics or causing DNA damage, ultimately leading to the apoptosis of the cancer cell.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for ADC action and the general experimental workflow for the synthesis and evaluation of an ADC utilizing the this compound linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 6. Advanced Pyrrolidine‐Carbamate Self‐Immolative Spacer with Tertiary Amine Handle Induces Superfast Cyclative Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A Ligand‐Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymatic Cleavage of Val-Ala Linkers by Cathepsin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the valine-alanine (Val-Ala) dipeptide linker by cathepsin B, a critical mechanism in the targeted delivery of therapeutic agents. This guide will delve into the underlying biochemistry, present quantitative data, detail experimental protocols, and provide visual representations of key processes to support researchers and professionals in the field of drug development.

Introduction: The Role of Cathepsin B and Val-Ala Linkers in Targeted Therapy

Cathepsin B is a cysteine protease predominantly found in the lysosomes of mammalian cells.[][2] Its primary physiological role is in protein degradation within the acidic environment of the lysosome.[3][4] Notably, cathepsin B is often overexpressed in various cancer cells, making it an attractive target for the selective release of cytotoxic drugs within the tumor microenvironment.[][2]

The Val-Ala dipeptide is a linker designed to be specifically cleaved by proteases like cathepsin B.[][] In the context of antibody-drug conjugates (ADCs), this linker connects a potent cytotoxic payload to a monoclonal antibody that targets a specific antigen on the surface of cancer cells.[][] The stability of the Val-Ala linker in systemic circulation, coupled with its efficient cleavage within the lysosome, allows for the precise release of the drug at the site of action, thereby enhancing therapeutic efficacy and minimizing off-target toxicity.[][]

The Mechanism of Val-Ala Cleavage by Cathepsin B

The cleavage of the Val-Ala linker by cathepsin B is a multi-step process that begins with the internalization of the ADC.

-

ADC Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized through receptor-mediated endocytosis.[6]

-

Lysosomal Trafficking: The ADC-antigen complex is trafficked through the endosomal-lysosomal pathway, ultimately reaching the lysosome.[6]

-

Enzymatic Cleavage: Within the acidic environment of the lysosome, active cathepsin B recognizes and cleaves the amide bond between the alanine (B10760859) residue and the self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC).[][7]

-

Payload Release: The cleavage of the Val-Ala linker triggers a cascade of self-immolation of the PABC spacer, leading to the release of the active cytotoxic drug inside the cancer cell.[][7]

The specificity of cathepsin B for certain dipeptide sequences is dictated by the interactions between the amino acid residues of the linker and the subsites of the enzyme's active site. The P2 position of the linker, occupied by valine, and the P1 position, occupied by alanine, fit into the corresponding S2 and S1 subsites of cathepsin B's active site.[2][8]

Quantitative Analysis of Dipeptide Linker Cleavage

The efficiency of linker cleavage is a critical parameter in ADC design. While direct kinetic data for the cleavage of Val-Ala linkers in full ADC constructs are not always publicly available, comparative studies using model substrates provide valuable insights. The following table summarizes data on the relative cleavage efficiency of different dipeptide linkers by cathepsin B.

| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Notes |

| Val-Ala | Comparable to Val-Cit | Shows similar buffer stability and cathepsin B release efficiency to Val-Cit.[] Offers advantages in constructing ADCs with high drug-to-antibody ratios (DAR) due to lower aggregation tendencies.[2] |

| Val-Cit | Standard reference | Widely used in approved ADCs. Known for good plasma stability and efficient cleavage by cathepsin B.[2][] |

| Phe-Lys | Effective | Another commonly used cathepsin B-cleavable linker.[] |

| Val-Gln | Higher than Val-Ala | Demonstrated faster cleavage by cell lysates and cathepsins compared to Val-Ala.[10] |

| Leu-Gln | Higher than Val-Ala | Showed a higher rate of cleavage compared to Val-Ala in similar assays.[10] |

Experimental Protocols for Assessing Linker Cleavage

Several in vitro and cell-based assays are employed to evaluate the enzymatic cleavage of Val-Ala linkers.

This assay directly measures the cleavage of the linker by purified cathepsin B.

Materials:

-

Purified human cathepsin B

-

ADC with Val-Ala linker

-

Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5

-

Quenching Solution: Acetonitrile with an internal standard

-

HPLC-MS system

Protocol:

-

Activate Cathepsin B: Pre-incubate purified cathepsin B in the assay buffer at 37°C for 15 minutes to ensure full activation.[11]

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (final concentration, e.g., 10 µM) with the pre-warmed assay buffer.

-

Initiate Cleavage: Start the reaction by adding the activated cathepsin B (final concentration, e.g., 100 nM).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.

-

Quench Reaction: Immediately quench the reaction by adding the aliquot to the quenching solution.

-

Analysis: Analyze the samples by HPLC-MS to quantify the amount of released payload.

This assay assesses the ability of the ADC to kill target cancer cells, which is dependent on the intracellular release of the cytotoxic payload.

Materials:

-

Target cancer cell line (e.g., HER2-positive SK-BR-3 cells)

-

Non-target cell line (as a control)

-

Complete cell culture medium

-

ADC with Val-Ala linker

-

Cell viability reagent (e.g., CellTiter-Glo®)

Protocol:

-

Cell Seeding: Seed the target and non-target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC. Include untreated cells as a control.

-

Incubation: Incubate the cells for a period that allows for ADC internalization, linker cleavage, and induction of cell death (e.g., 72-96 hours).

-

Assess Viability: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

-

Analysis: Calculate the percentage of cell viability relative to the untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).

Factors Influencing Val-Ala Linker Cleavage

Several factors can influence the efficiency and specificity of Val-Ala linker cleavage by cathepsin B:

-

pH: Cathepsin B exhibits optimal activity in the acidic environment of the lysosome (pH 4.5-5.5).[][3] The neutral pH of the bloodstream keeps the enzyme largely inactive, preventing premature drug release.[]

-

Linker Hydrophilicity: The Val-Ala linker is more hydrophilic than the Val-Cit linker.[] This property can be advantageous when conjugating lipophilic payloads, as it can help to mitigate aggregation issues and allow for higher drug loading.[2][]

-

Payload Structure: The chemical structure of the cytotoxic payload can sterically hinder the access of cathepsin B to the cleavage site, potentially affecting the rate of drug release.[7] The inclusion of a self-immolative spacer like PABC helps to overcome this issue.[7]

Comparison with Other Cathepsin B-Cleavable Linkers

While Val-Ala is a highly effective linker, other dipeptide sequences are also utilized in ADC development. The most common comparator is the Val-Cit linker.

-

Val-Ala vs. Val-Cit: Both linkers are efficiently cleaved by cathepsin B and exhibit good plasma stability.[2][] However, the higher hydrophilicity of Val-Ala can be beneficial for ADCs with hydrophobic payloads, enabling the production of more homogenous conjugates with higher DARs.[2][]

-

Other Dipeptides: Researchers have explored a variety of other dipeptide sequences, such as Ala-Ala and Val-Gln, to fine-tune the cleavage kinetics and stability of ADCs.[6][10]

Conclusion

The enzymatic cleavage of the Val-Ala linker by cathepsin B is a cornerstone of modern ADC technology. This mechanism allows for the targeted release of potent cytotoxic agents within cancer cells, maximizing their therapeutic effect while minimizing systemic toxicity. A thorough understanding of the cleavage mechanism, quantitative kinetics, and influencing factors is paramount for the rational design and optimization of next-generation ADCs. The experimental protocols detailed in this guide provide a framework for the systematic evaluation of Val-Ala and other protease-cleavable linkers, facilitating the development of more effective and safer cancer therapies.

References

- 2. ADC Panoramic Overview-Linker – Creative Biolabs ADC Blog [creative-biolabs.com]

- 3. Selective neutral pH inhibitor of cathepsin B designed based on cleavage preferences at cytosolic and lysosomal pH conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]

- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cathepsin B carboxydipeptidase specificity analysis using internally quenched fluorescent peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Targeted Cancer Therapy: An In-depth Technical Guide to Antibody-Drug Conjugate Design

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) represent a paradigm shift in oncology, merging the exquisite specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. This powerful synergy allows for the targeted delivery of therapeutic agents directly to cancer cells, minimizing systemic toxicity and enhancing the therapeutic window. This technical guide delves into the core principles of ADC design, providing a comprehensive overview of the critical components, conjugation strategies, and key experimental protocols essential for the development of safe and effective ADC therapeutics.

The Tripartite Structure of an Antibody-Drug Conjugate

At its core, an ADC is a tripartite molecule comprising a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker that connects the two.[1] The meticulous selection and optimization of each component are paramount to the overall success of the ADC.

The Guiding Missile: The Monoclonal Antibody